2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate
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Overview
Description
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate is a complex organic compound known for its unique structural properties. This compound is part of the spirocyclic family, characterized by a spiro linkage that connects two rings at a single atom. The presence of tert-butyl and diazaspirodecane groups contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate typically involves multiple steps, starting with the preparation of the diazaspirodecane core. This core is synthesized through a series of cyclization reactions involving amines and carbonyl compounds. The tert-butyl group is then introduced via alkylation reactions, and the final oxalate ester is formed through esterification reactions with oxalic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxalate derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalate ester into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the diazaspirodecane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are often carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions include various oxalate derivatives, alcohols, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and preventing rapid degradation. The diazaspirodecane ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Similar spirocyclic structure but with different ring sizes and functional groups.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with a different substitution pattern.
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Features a similar spiro linkage but with an oxo group.
Uniqueness
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate stands out due to its unique combination of tert-butyl and diazaspirodecane groups, providing a balance of stability and reactivity. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H24N2O5 |
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Molecular Weight |
312.36 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-12(19)11(18)21-13(20)17-9-5-7-15(10-17)6-4-8-16-15/h16H,4-10H2,1-3H3 |
InChI Key |
GWUCREKOIOYJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)OC(=O)N1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
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